1-(4-(Dimethylamino)phenyl)-3-methylurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6956-24-7 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)12-8-4-6-9(7-5-8)13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
YIEYUMZIUOPBII-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Dimethylamino Phenyl 3 Methylurea
Established Synthetic Pathways for Urea (B33335) Core Formation
The construction of the N-C(O)-N linkage is fundamental to urea synthesis. Several reliable methods have been established, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and safety.
Historically, the reaction of amines with phosgene (B1210022) (COCl₂) has been a primary method for urea synthesis. Phosgene, a highly reactive carbonyl source, reacts with two equivalents of an amine to produce a symmetrical or unsymmetrical urea, with the formation of hydrochloric acid as a byproduct. However, the extreme toxicity and gaseous nature of phosgene necessitate stringent safety precautions, limiting its use in laboratory settings. rsc.orgresearchgate.net
To mitigate these hazards, safer, solid phosgene substitutes have been developed. rsc.orgresearchgate.net Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that decomposes in situ to generate phosgene under reaction conditions. commonorganicchemistry.comnih.gov This allows for easier handling and storage while retaining the reactivity of phosgene. nih.gov Other analogues, such as diphosgene and carbonyldiimidazole (CDI), also serve as effective carbonylating agents, reacting with amines to form ureas under milder conditions. rsc.orgcommonorganicchemistry.com The choice of reagent often depends on the desired reactivity and the need to avoid symmetrical urea byproducts, which can be controlled by the order of reagent addition. commonorganicchemistry.com
Table 1: Common Phosgene Analogues in Urea Synthesis
| Phosgene Analogue | Chemical Name | Physical State | Key Features |
| Triphosgene (BTC) | Bis(trichloromethyl) carbonate | Crystalline Solid | Safer, easier-to-handle substitute for phosgene gas; generates phosgene in situ. commonorganicchemistry.comnih.gov |
| Diphosgene | Trichloromethyl chloroformate | Liquid | A liquid alternative to gaseous phosgene, though still highly toxic. |
| CDI | 1,1'-Carbonyldiimidazole | Solid | Useful alternative to avoid highly toxic phosgene-related reagents; order of addition is crucial. commonorganicchemistry.com |
The most common and straightforward method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. commonorganicchemistry.comacs.org Isocyanates (R-N=C=O) feature a highly electrophilic carbon atom that is readily attacked by the nucleophilic amine. nih.gov This reaction is typically high-yielding, proceeds under mild conditions (often at room temperature), and does not require a base or catalyst. commonorganicchemistry.comresearchgate.net
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon, followed by a proton transfer to form the stable urea linkage. nih.gov The versatility of this method is a significant advantage, as a wide variety of isocyanates and amines are commercially available or readily synthesized, allowing for the creation of a diverse library of substituted ureas. acs.org The reaction can often be performed in common organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical route to complex molecules, including urea derivatives. bohrium.commdpi.com
One notable example is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones, a class of cyclic ureas. mdpi.comnih.gov Another important class is the isocyanide-based multicomponent reactions (IMCRs). nih.gov For instance, the Bucherer–Bergs reaction combines a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, proceeding through an isocyanate intermediate to form hydantoins, another type of cyclic urea. nih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity from simple, readily available starting materials. bohrium.com
In response to growing environmental concerns, significant research has focused on developing greener synthetic routes to ureas. researchgate.netnih.gov The use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source is particularly attractive. rsc.orgnih.gov The direct synthesis of ureas from CO₂ and amines is a challenging transformation due to the thermodynamic stability of CO₂. nih.gov
This reaction typically requires catalysts and often involves high temperatures and pressures to facilitate the dehydration of an intermediate carbamate (B1207046) salt. nih.govdoi.org Various catalytic systems have been explored, including guanidines, phosphonium (B103445) salts, and ionic liquids, which can promote the reaction under milder conditions. acs.orgdoi.org Another emerging field is the electrocatalytic synthesis of urea, which involves the C-N coupling of CO₂ and various nitrogenous species under ambient conditions, offering a potential pathway for sustainable urea production. nih.govacs.org
Synthesis of 1-(4-(Dimethylamino)phenyl)-3-methylurea
The specific synthesis of this compound is most directly and efficiently achieved through the isocyanate-amine condensation pathway, leveraging the high reactivity and commercial availability of the necessary precursors.
The synthesis of this compound is classically performed by reacting 4-(Dimethylamino)aniline with methyl isocyanate. This reaction exemplifies the isocyanate-amine condensation method described in section 2.1.2.
In this procedure, the nucleophilic primary amino group (-NH₂) of 4-(Dimethylamino)aniline attacks the electrophilic carbonyl carbon of methyl isocyanate (CH₃NCO). The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at or below room temperature. The reaction is generally rapid and clean, often resulting in the precipitation of the urea product directly from the reaction mixture. No external catalyst or base is typically required. The high yield and simplicity of this method make it the preferred route for preparing this specific compound.
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Details |
| Reactant 1 | 4-(Dimethylamino)aniline |
| Reactant 2 | Methyl Isocyanate |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), or similar aprotic solvents. |
| Temperature | Typically 0°C to room temperature. |
| Stoichiometry | Near equimolar amounts of both reactants are used. |
| Workup | Simple filtration of the precipitated product, followed by washing with solvent. |
Alternative Synthetic Routes and Methodological Innovations
While the classical synthesis of ureas often involves isocyanate intermediates, several alternative and innovative methodologies can be employed for the synthesis of this compound. These routes offer advantages in terms of starting material availability, reaction conditions, and avoidance of hazardous reagents like phosgene.
A primary alternative route involves the direct reaction of N,N-dimethyl-p-phenylenediamine with a methyl isocyanate precursor. One common method is the reaction of the amine with potassium cyanate (B1221674) in an acidic aqueous solution, which generates methyl isocyanate in situ. researchgate.net This approach is advantageous due to the use of stable and inexpensive reagents and often proceeds in water without the need for organic co-solvents. rsc.org
Another significant approach is the use of phosgene equivalents. Reagents such as triphosgene or N,N'-carbonyldiimidazole can react with N,N-dimethyl-p-phenylenediamine to form an activated carbamoyl (B1232498) intermediate, which then reacts with methylamine (B109427) to yield the final product. asianpubs.orgnih.gov Similarly, phenyl carbamates can be treated with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to generate ureas in high yield, avoiding harsh conditions. google.com
Methodological innovations also include catalytic approaches. For instance, the oxidative carbonylation of N,N-dimethyl-p-phenylenediamine and methylamine using a palladium catalyst in the presence of an oxidant and a carbon monoxide source presents a modern alternative. nih.gov Furthermore, the Hofmann rearrangement of a primary amide, induced by an oxidant like phenyliodine diacetate (PIDA), can generate an isocyanate intermediate in situ. organic-chemistry.orgthieme-connect.com This isocyanate can then be trapped by an amine to form the desired urea derivative. organic-chemistry.org
The table below summarizes some of these alternative synthetic strategies.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Brief Description |
| N,N-dimethyl-p-phenylenediamine | Potassium Cyanate | Acid (e.g., HCl) | Reaction proceeds via an in situ generated isocyanate in an aqueous medium. researchgate.net |
| N,N-dimethyl-p-phenylenediamine | Methylamine | Triphosgene, Base | Amine is activated with a phosgene equivalent before reaction with the second amine. asianpubs.org |
| Phenyl N-(4-(dimethylamino)phenyl)carbamate | Methylamine | DMSO | A mild, neutral reaction involving the displacement of phenol (B47542) from a carbamate intermediate. google.com |
| N,N-dimethyl-p-phenylenediamine | Methylamine | Carbon Monoxide, Oxidant, Pd catalyst | Catalytic carbonylation of amines to form the urea linkage directly. nih.gov |
Derivatization and Functionalization Strategies of this compound Scaffold
The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of a library of analogs. These sites include the phenyl ring, the dimethylamino moiety, and the methylurea (B154334) portion. Such derivatization is crucial for exploring structure-activity relationships in various chemical and biological contexts.
Modifications at the Phenyl Ring and Dimethylamino Moiety
The phenyl ring of the molecule is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the para-dimethylamino group. fiveable.meprinceton.edu Since the para position relative to the dimethylamino group is occupied by the methylurea substituent, electrophilic attack is directed primarily to the ortho positions (positions 2 and 6 of the phenyl ring).
Common electrophilic substitution reactions that can be performed include:
Halogenation: Introduction of bromine or chlorine atoms at the ortho position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be accomplished using nitric acid in a sulfuric acid medium, which would introduce a nitro group ortho to the dimethylamino substituent. wikipedia.org
Fluorination: Direct fluorination at the ortho-position can be achieved using electrophilic fluorinating agents like Selectfluor. researchgate.net
It is important to note that Friedel-Crafts alkylation and acylation reactions are often unsuccessful on substrates like N,N-dimethylaniline because the Lewis acid catalyst complexes with the basic nitrogen atom of the dimethylamino group, deactivating the ring. quora.com
The dimethylamino group itself can also be a target for modification, although these transformations can be more challenging.
Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Demethylation/Substitution: The dimethylamino group can be challenging to modify without cleaving it from the ring. However, under specific activating conditions, such as using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), the dimethylamino group can be converted into a leaving group, allowing for its substitution by other nucleophiles. rmit.edu.vn
The following table outlines potential modifications at the phenyl ring and dimethylamino moiety.
| Target Site | Reaction Type | Potential Reagents | Expected Product |
| Phenyl Ring (ortho-position) | Bromination | N-Bromosuccinimide (NBS) | 1-(2-Bromo-4-(dimethylamino)phenyl)-3-methylurea |
| Phenyl Ring (ortho-position) | Nitration | HNO₃ / H₂SO₄ | 1-(4-(Dimethylamino)-2-nitrophenyl)-3-methylurea |
| Phenyl Ring (ortho-position) | Fluorination | Selectfluor | 1-(2-Fluoro-4-(dimethylamino)phenyl)-3-methylurea |
| Dimethylamino Group | Oxidation | m-CPBA or H₂O₂ | 1-(4-(Dimethylamino-N-oxide)phenyl)-3-methylurea |
Structural Variations at the Methylurea Portion
The methylurea moiety offers significant opportunities for structural diversification. The most straightforward modification involves replacing the N'-methyl group with a wide variety of other substituents. This is typically achieved by altering the starting materials used in the synthesis. For example, by reacting N,N-dimethyl-p-phenylenediamine with different isocyanates (R-N=C=O), a diverse library of N'-substituted ureas can be generated.
This strategy allows for the introduction of:
Longer alkyl chains: (e.g., ethyl, propyl, butyl groups)
Branched alkyl groups: (e.g., isopropyl, tert-butyl groups)
Cyclic alkyl groups: (e.g., cyclohexyl group)
Aryl or substituted aryl groups: (e.g., phenyl, chlorophenyl, methoxyphenyl groups)
Functionalized alkyl chains: (e.g., groups containing esters, ethers, or other functionalities)
A second, though less common, site for modification is the nitrogen atom attached to the phenyl ring. Alkylation at this position would lead to a trisubstituted urea. Additionally, the urea functionality itself can react with another molecule of an isocyanate, particularly at elevated temperatures, to form a biuret (B89757) derivative (1,3,5-trisubstituted). researchgate.net
The table below illustrates the synthesis of various analogs through modification of the methylurea portion.
| Synthetic Approach | Reactant 2 | Resulting Analog Structure | R-Group Example |
| Reaction with Alkyl Isocyanate | R-N=C=O | 1-(4-(Dimethylamino)phenyl)-3-R -urea | Ethyl, Propyl, Cyclohexyl |
| Reaction with Aryl Isocyanate | Ar-N=C=O | 1-(4-(Dimethylamino)phenyl)-3-Ar -urea | Phenyl, 4-Chlorophenyl |
| Reaction with another Isocyanate | R-N=C=O | Formation of a biuret | Phenyl |
Formation of Related Analogs (e.g., Thioureas)
Thioureas, where the carbonyl oxygen of the urea is replaced by a sulfur atom, are important structural analogs. The synthesis of the corresponding thiourea (B124793), 1-(4-(dimethylamino)phenyl)-3-methylthiourea, can be readily achieved through several established methods.
The most direct and common method is the reaction of N,N-dimethyl-p-phenylenediamine with methyl isothiocyanate (CH₃-N=C=S). ijacskros.com This reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane or acetonitrile.
Alternative methods for thiourea synthesis are also well-documented and applicable:
From Carbon Disulfide: Primary amines can react with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent reaction with a desulfurizing agent or decomposition can lead to the isothiocyanate, which can then react with another amine or be generated in situ. nih.govbeilstein-journals.org
From Phenyl Chlorothionoformate: This reagent can react with amines in a one-pot or two-step process to yield isothiocyanates, which are then converted to thioureas. organic-chemistry.org
From Aroyl Isothiocyanates: These can serve as precursors which, upon reaction with an amine, form N-aroyl-N'-substituted thioureas. researchgate.netrsc.org
The following table summarizes key synthetic routes to thiourea analogs.
| Method | Key Reagents | Intermediate | Brief Description |
| Isothiocyanate Addition | Methyl Isothiocyanate | None | Direct reaction of N,N-dimethyl-p-phenylenediamine with methyl isothiocyanate. ijacskros.com |
| Dithiocarbamate Route | Carbon Disulfide, Base | Dithiocarbamate salt | Formation of a dithiocarbamate intermediate followed by conversion to the thiourea. nih.gov |
| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, Base | O-phenyl thiocarbamate | Amine reacts to form a thiocarbamate which rearranges or is converted to the thiourea. organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 1 4 Dimethylamino Phenyl 3 Methylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Proton NMR (¹H NMR) spectroscopy provides characteristic chemical shifts for the different types of protons in 1-(4-(Dimethylamino)phenyl)-3-methylurea, offering insights into the electronic environment of each proton.
The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the N-methyl protons, and the dimethylamino protons. The protons on the phenyl ring typically appear as a set of multiplets in the aromatic region (approximately 6.7-7.3 ppm). The two protons ortho to the dimethylamino group are expected to be shifted upfield compared to the two protons ortho to the urea (B33335) moiety due to the electron-donating nature of the dimethylamino group.
The six protons of the dimethylamino group would likely appear as a singlet further upfield, typically around 2.9 ppm. The three protons of the N-methyl group are also expected to be a singlet, likely around 2.7 ppm. The two N-H protons of the urea linkage would present as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (ortho to -N(CH₃)₂) | 6.7-6.9 | Doublet | 2H |
| Aromatic CH (ortho to -NHCONHCH₃) | 7.1-7.3 | Doublet | 2H |
| N(CH₃)₂ | ~2.9 | Singlet | 6H |
| NH-CH₃ | ~2.7 | Singlet | 3H |
| Ar-NH | Variable | Broad Singlet | 1H |
| NH-CH₃ | Variable | Broad Singlet | 1H |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the urea group would be the most downfield signal, typically in the range of 155-160 ppm. The aromatic carbons would appear between 110 and 150 ppm. The carbon attached to the dimethylamino group (C4) would be significantly shielded compared to the other aromatic carbons. The carbon attached to the urea nitrogen (C1) would be deshielded.
The carbon atoms of the dimethylamino group are expected to resonate around 40 ppm, while the N-methyl carbon would appear at a slightly lower field, around 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Urea) | 155-160 |
| Aromatic C4 (-N(CH₃)₂) | ~148 |
| Aromatic C1 (-NHCONHCH₃) | ~130 |
| Aromatic C2, C6 | ~122 |
| Aromatic C3, C5 | ~113 |
| N(CH₃)₂ | ~40 |
| NH-CH₃ | ~30 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Multidimensional NMR Techniques and Conformational Dynamics
While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment and for probing conformational dynamics.
A COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity within the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.
Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between the N-methyl protons and the aromatic protons could indicate a specific rotational preference around the C-N bond connecting the phenyl ring to the urea moiety. The flexibility of the urea linkage and the rotation around the aryl-nitrogen bond contribute to the conformational dynamics of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₅N₃O, the calculated monoisotopic mass is 193.121512 g/mol . sielc.com An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition of the synthesized molecule.
Fragmentation Analysis for Structural Characterization
Upon ionization (e.g., by electron impact or electrospray), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ is formed. Subsequent fragmentation would likely involve characteristic cleavages of the urea moiety and the dimethylaminophenyl group. Common fragmentation pathways for substituted ureas include the cleavage of the C-N bonds of the urea group, leading to the formation of isocyanate and amine fragments. nih.gov
For this compound, key fragmentation pathways could include:
α-cleavage adjacent to the nitrogen atoms.
Cleavage of the phenyl-nitrogen bond.
Loss of the methyl group from the urea nitrogen.
Fragmentation of the dimethylamino group.
The analysis of the masses of these fragment ions would provide strong evidence for the proposed structure. For instance, the observation of a fragment corresponding to the 4-(dimethylamino)aniline cation would support the substitution pattern on the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known vibrational frequencies of its constituent functional groups: the p-disubstituted phenyl ring, the dimethylamino group, and the N,N'-disubstituted urea moiety.
The vibrational spectrum of this compound is dominated by the characteristic modes of the urea backbone and the substituted phenyl ring. The key vibrational bands, often referred to as "Amide" bands in urea and amide systems, are of primary diagnostic importance.
N-H Stretching: The N-H stretching vibrations of the urea group are expected to appear in the 3200-3400 cm⁻¹ region. In the solid state, extensive hydrogen bonding typically leads to broader absorption bands at lower frequencies compared to the gas phase.
Amide I (C=O Stretch): The most intense band in the IR spectrum of urea derivatives is the Amide I band, which is primarily due to the C=O stretching vibration. For trisubstituted ureas, this band is typically observed in the 1620-1680 cm⁻¹ range. mdpi.comresearchgate.net Its precise frequency is sensitive to the electronic environment and hydrogen bonding. mdpi.com
Amide II & III (C-N Stretch and N-H Bend): The Amide II and III bands arise from a complex coupling of the C-N stretching and N-H in-plane bending vibrations. The Amide II band is expected between 1530-1580 cm⁻¹, while the Amide III band appears in the 1200-1350 cm⁻¹ region. researchgate.netpitt.edu
Phenyl Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1450-1610 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations for a 1,4-disubstituted (para) ring produce a strong band in the 800-850 cm⁻¹ range, which is highly characteristic.
Dimethylamino and Methyl Group Vibrations: The C-H stretching modes of the methyl groups (from both dimethylamino and methylurea) are expected in the 2850-2980 cm⁻¹ region. The C-N stretching of the dimethylamino group will be coupled with other modes but typically contributes to bands around 1350 cm⁻¹ and 1150 cm⁻¹.
Table 1: Predicted Vibrational Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3200-3400 | ν(N-H) | Urea | Medium-Strong, Broad | Weak |
| 3000-3100 | ν(C-H) | Phenyl Ring | Medium | Strong |
| 2850-2980 | ν(C-H) | -CH₃, -N(CH₃)₂ | Medium | Strong |
| 1620-1680 | ν(C=O) (Amide I) | Urea | Very Strong | Medium |
| 1580-1610 | ν(C=C) | Phenyl Ring | Medium-Strong | Strong |
| 1530-1580 | δ(N-H) + ν(C-N) (Amide II) | Urea | Strong | Weak |
| 1490-1520 | ν(C=C) | Phenyl Ring | Medium-Strong | Strong |
| 1200-1350 | ν(C-N) + δ(N-H) (Amide III) | Urea | Medium | Medium |
| 800-850 | γ(C-H) out-of-plane | p-disubstituted Phenyl | Strong | Weak |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are predictive and based on typical spectral behavior of analogous compounds.
The vibrational modes in this compound are extensively coupled. The Amide I band, while predominantly C=O stretching, can have minor contributions from C-N stretching and C-C-N deformation. The Amide II and III bands are classic examples of vibrational coupling, where neither the N-H bend nor the C-N stretch can be considered in isolation. pitt.edu
In Raman spectroscopy, the symmetric vibrations of non-polar groups are typically more intense. Therefore, the phenyl ring breathing mode (around 1000 cm⁻¹) and the C=C stretching modes are expected to be prominent. researchgate.net The C=O stretch will also be visible, but often less intense than in the IR spectrum. The high polarizability of the π-electron system in the dimethylaminophenyl group is expected to enhance the Raman signals of the aromatic ring vibrations.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Although a specific crystal structure determination for this compound is not available in the searched literature, the molecular geometry can be predicted with high confidence. The phenyl ring will be planar, and the urea moiety is also expected to be largely planar due to the delocalization of the nitrogen lone pair electrons into the C=O π-system. The key point of conformational flexibility is the torsion angle between the plane of the phenyl ring and the plane of the urea group.
Based on related structures, the C-N bond connecting the phenyl ring to the urea nitrogen will have partial double bond character, restricting rotation. The bond lengths within the urea unit (C=O and C-N) will be intermediate between typical single and double bonds, reflecting this resonance.
Table 2: Expected Crystallographic and Geometric Parameters for this compound
| Parameter | Expected Value | Comments |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted ureas researchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |
| C=O Bond Length | ~1.25 Å | Shorter than a C-O single bond (~1.43 Å), longer than a ketone C=O (~1.22 Å) |
| Urea C-N Bond Lengths | ~1.35 Å | Shorter than a C-N single bond (~1.47 Å) |
| N-Phenyl Bond Length | ~1.40 Å | Shorter than a typical N-C single bond due to conjugation |
| N-Methyl Bond Length | ~1.46 Å | Typical N-C single bond |
Note: These values are estimations based on data from analogous phenylurea crystal structures.
The crystal packing of urea derivatives is reliably dominated by hydrogen bonding. The urea group contains two N-H donor sites (one on each nitrogen) and one C=O acceptor site, making it an excellent and predictable building block for supramolecular assemblies. rsc.org
The most common and robust hydrogen-bonding motif in N,N'-disubstituted ureas is the one-dimensional "urea tape" or α-network, where molecules are linked into chains or ribbons. researchgate.net This motif involves a bifurcated hydrogen bond where both N-H donors from one molecule interact with the single carbonyl oxygen of a neighboring molecule. mdpi.com It is highly probable that this compound would adopt such a hydrogen-bonding pattern, forming infinite chains through N-H···O interactions.
Beyond this primary interaction, weaker C-H···O or C-H···π interactions involving the methyl and phenyl C-H groups may also play a role in consolidating the three-dimensional crystal packing. The electron-rich dimethylaminophenyl ring could also act as a weak acceptor for hydrogen bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The chromophore in this compound is the p-(dimethylamino)phenyl group attached to the urea moiety.
This system is characterized by a strong electron-donating dimethylamino (-NMe₂) group conjugated with the phenyl ring. This extended π-system is responsible for strong absorption in the UV region. The primary electronic transitions expected are π→π* transitions. libretexts.orgtanta.edu.eg The presence of the powerful -NMe₂ auxochrome, which donates electron density into the aromatic ring, will cause a significant bathochromic (red) shift in the absorption maximum compared to unsubstituted phenylurea. researchgate.net
Additionally, the lone pair electrons on the nitrogen and oxygen atoms of the urea group and the dimethylamino group allow for n→π* transitions. uzh.ch These are typically much weaker in intensity than π→π* transitions and may be obscured by the stronger absorption bands. youtube.com The major absorption band is expected to arise from the promotion of an electron from the highest occupied molecular orbital (HOMO), which will have significant character from the dimethylamino lone pair and the phenyl π-system, to the lowest unoccupied molecular orbital (LUMO), which will be a π* orbital of the aromatic system.
Table 3: Predicted Electronic Transitions for this compound
| Predicted λₘₐₓ (nm) | Transition Type | Orbitals Involved | Expected Molar Absorptivity (ε) |
| ~250-300 | π → π | HOMO → LUMO | High (> 10,000 M⁻¹cm⁻¹) |
| >300 | n → π | n → LUMO | Low (< 2,000 M⁻¹cm⁻¹) |
Note: The λₘₐₓ is an estimation. The actual value is solvent-dependent; polar solvents can shift the absorption maxima. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for determining the purity of compounds and for isolating them from reaction mixtures or impurities. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of phenylurea compounds due to its versatility and ability to separate components within a mixture. researchgate.net The development of a robust HPLC method is a multi-step process that involves selecting the appropriate stationary phase, mobile phase, and detector to achieve optimal separation and quantification.
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of this compound. sielc.com In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govgoogle.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A specific method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com This method is scalable and can be adapted for the preparative isolation of the compound and its impurities. sielc.com
The development and validation of an HPLC method are critical to ensure its scientific reliability for both qualitative and quantitative analysis. researchgate.net Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.nethumanjournals.com Specificity is confirmed by demonstrating that no interfering peaks from the matrix or excipients are present at the retention time of the analyte. researchgate.net For phenylurea herbicides, detection is often performed using a diode-array detector (DAD) at a wavelength of around 245 nm, which provides good sensitivity for this class of compounds. nih.gov
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, or equivalent C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with Phosphoric Acid or Formic Acid |
| Mode | Isocratic or Gradient |
| Flow Rate | 0.35 - 1.0 mL/min |
| Detector | UV/Diode Array Detector (DAD) |
| Detection Wavelength | ~245 nm |
| Injection Volume | 10 - 50 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and semi-volatile organic compounds and can be used for identifying and quantifying trace-level impurities. nih.govgcms.cz
The direct analysis of phenylurea compounds like this compound by GC-MS can be challenging due to their relatively low volatility and thermal lability. To overcome this, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. nih.gov Silylation agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to react with active hydrogen atoms in the urea functional group, thereby increasing the compound's volatility. nih.govuah.edu
GC-MS applications for this compound primarily revolve around impurity profiling and structural elucidation. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the unambiguous identification of the main compound and the characterization of unknown impurities by comparing their mass spectra to spectral libraries or by interpreting the fragmentation patterns. researchgate.net For quantitative analysis, a deuterated internal standard can be added to the sample to ensure high accuracy and precision. springernature.com
Sample preparation for GC-MS analysis, particularly from complex matrices, may involve a liquid-liquid extraction or a solid-phase extraction (SPE) step to isolate the analyte and remove interfering substances. springernature.comshimadzu.com
Table 2: Typical GC-MS Instrumental Parameters for Derivatized Phenylurea Analysis
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., HP-1, Cross-Linked Methyl Silicone) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Temperature programmed ramp (e.g., 50°C hold, ramp to 280°C) |
| MS Interface Temp | 280 - 290°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 - 250°C |
| Mass Range | 50 - 600 amu |
Computational Chemistry and Quantum Chemical Investigations of 1 4 Dimethylamino Phenyl 3 Methylurea
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency. DFT calculations for phenylurea derivatives are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to ensure reliable results. mdpi.com Such calculations provide fundamental insights into the molecule's geometry and electronic properties.
The first step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1-(4-(Dimethylamino)phenyl)-3-methylurea, this involves calculating the total electronic energy for various conformations and identifying the geometry with the lowest energy.
This process yields crucial data on structural parameters, including:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The torsional angles that define the orientation of different parts of the molecule relative to each other, such as the rotation of the phenyl group relative to the urea (B33335) moiety.
For instance, in a study of a related compound, 4-(Dimethylamino) Benzaldehyde (DMABA), DFT calculations were used to determine these parameters, which were then compared with experimental X-ray diffraction data to validate the computational model. conicet.gov.ar A similar approach for this compound would reveal the planarity of the phenyl ring and the geometry of the urea and dimethylamino groups. Analysis of the energetic landscape can also identify different stable conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating dimethylamino group and the phenyl ring are expected to contribute significantly to the HOMO, while the urea group, particularly the carbonyl, would influence the LUMO.
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior: mdpi.comnih.gov
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |
This table outlines the key chemical reactivity descriptors derived from HOMO and LUMO energies.
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the total electron density surface, using a color scale to indicate different potential values. researchgate.net
Red Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for electrophilic attack. For this compound, the carbonyl oxygen and the nitrogen of the dimethylamino group are expected to be the most negative regions.
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen atoms bonded to the urea nitrogens are expected to be the most positive regions.
Green/Yellow Regions: Indicate neutral or weakly polarized areas.
MESP analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites for drug-receptor binding. malayajournal.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can generate the infrared (IR) and Raman spectra of a molecule. The computed frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. mdpi.com For example, the characteristic C=O stretching frequency of the urea group and the C-N stretching of the dimethylamino group can be precisely calculated. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational method and achieve better agreement with experimental spectra. orientjchem.org
NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can also be computed. This is done by calculating the magnetic shielding tensors for each nucleus. The predicted NMR spectrum is a powerful tool for structural elucidation and for assigning peaks in an experimental spectrum. youtube.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.netorientjchem.org
The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger electronic interaction, signifying greater delocalization and molecular stability. conicet.gov.ar For this compound, NBO analysis would likely reveal significant delocalization effects, including:
The interaction of the nitrogen lone pairs (from both the dimethylamino and urea groups) with the π* antibonding orbitals of the phenyl ring.
The hyperconjugation between the lone pair of the nitrogen adjacent to the carbonyl group and the π* orbital of the C=O bond.
Chemical Reactivity and Mechanistic Studies of 1 4 Dimethylamino Phenyl 3 Methylurea
Reactivity of the Urea (B33335) Linkage and its Implications
The urea linkage in 1-(4-(dimethylamino)phenyl)-3-methylurea is a focal point of its chemical reactivity, susceptible to transformations such as hydrolysis and thermal decomposition. The stability of this functional group is significantly influenced by reaction conditions, including pH and temperature.
Under acidic conditions, phenyl-substituted ureas undergo hydrolysis. The proposed mechanism involves protonation of the urea, which then eliminates aniline (B41778) (or a substituted aniline) to form a coordinated isocyanate intermediate. This intermediate subsequently hydrolyzes rapidly to yield the corresponding amine and carbon dioxide. nih.gov Studies on various phenylureas in sulfuric acid have shown that the reaction proceeds via an A-1 mechanism. rsc.org
In basic media (pH 12-14), the hydrolysis of phenylureas also occurs, with a proposed addition-elimination mechanism similar to that of amide hydrolysis. rsc.org At sufficiently high pH, the urea can dissociate at the aryl-NH group to form its conjugate base, which may be an unreactive side product, leading to a leveling of the rate-pH curve. rsc.org However, the hydrolysis rate for simple alkyl ureas is generally very slow, with calculated half-lives exceeding one year under neutral conditions. oecd.org
Thermal decomposition presents another reaction pathway for the urea linkage. The thermal cracking of substituted ureas, such as 1,3-diphenyl urea, can break the urea linkage to form the corresponding isocyanate and amine. nih.gov For this compound, this would correspond to the formation of 4-(dimethylamino)phenyl isocyanate and methylamine (B109427). This decomposition is a key consideration in processes like polyurethane recycling, where urea linkages are formed as byproducts. nih.gov
| Reaction Type | Conditions | Key Intermediates/Products | Proposed Mechanism |
|---|---|---|---|
| Acid Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Substituted Aniline, Amine, CO₂, Isocyanate Intermediate | A-1; Protonation followed by elimination of aniline to form an isocyanate. nih.govrsc.org |
| Base Hydrolysis | Aqueous Base (pH 12-14) | Substituted Aniline, Amine, CO₂ | Addition-Elimination. rsc.org |
| Thermal Decomposition | High Temperature (e.g., 350–450 °C) | Isocyanate, Amine | Thermal cracking of the C-N bond. nih.gov |
Role of the Dimethylamino Group in Chemical Transformations
The dimethylamino group [-N(CH₃)₂] is a powerful electron-donating group that significantly influences the reactivity of the entire molecule. Its primary role is to increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This group is known to be one of the most versatile functional groups for directing aromatic functionalizations. nih.gov
Beyond its influence on the aromatic ring, the dimethylamino group itself can undergo specific chemical transformations. One such reaction is N-demethylation, the removal of one or both methyl groups. This can be achieved through various chemical methods, including the von Braun reaction, or by using chloroformate and azodicarboxylate reagents. researchgate.net Enzymatic and photochemical procedures have also been employed for N-demethylation of tertiary N-methyl amines. researchgate.netresearchgate.net
More recently, the dimethylamino group has been utilized as a transformable directing group. Nickel-catalyzed C-N borylation allows for the conversion of the C-N bond of aryl dimethylamines into a C-B bond. This transformation converts the robust dimethylamino group into a versatile boryl group, which can then participate in a wide array of subsequent reactions, effectively allowing for the functionalization of the carbon atom previously attached to the nitrogen. nih.gov
| Transformation | Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|
| N-Demethylation | Chloroformates, Azodicarboxylates, Enzymes | Secondary or Primary Amine | Modification of the substituent to alter molecular properties. researchgate.net |
| C-N Borylation | Nickel Catalyst, Boron Reagent | Arylboronic Ester | Transforms the C-N bond, enabling further functionalization. nih.gov |
Aromatic Ring Reactivity and Substituent Effects
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is primarily due to the powerful electron-donating effect of the para-substituted dimethylamino group. Through resonance, the nitrogen lone pair of the dimethylamino group delocalizes into the phenyl ring, substantially increasing the electron density at the ortho and para positions relative to the amino group.
The two substituents on the ring, the dimethylamino group and the methylurea (B154334) group [-NH-CO-NH-CH₃], work in concert to direct incoming electrophiles.
Dimethylamino Group : As a strongly activating group, it directs incoming electrophiles to its ortho positions.
Methylurea Group : The nitrogen atom attached to the ring also has a lone pair that can be donated, making it an activating group and an ortho-, para-director. However, its activating strength is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.
Given that the two groups are para to each other, the directing effects are additive. The positions ortho to the highly activating dimethylamino group (positions 3 and 5) are the most nucleophilic and therefore the primary sites for electrophilic attack. The positions ortho to the methylurea group are already occupied by the dimethylamino group's methyls (via the nitrogen) and hydrogen atoms. Therefore, electrophilic substitution is strongly favored at the positions ortho to the dimethylamino substituent.
| Reaction | Reagents | Electrophile (E+) | Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-(Dimethylamino)-3-nitrophenyl)-3-methylurea |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(3-Bromo-4-(dimethylamino)phenyl)-3-methylurea |
| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 2-(Dimethylamino)-5-(3-methylureido)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-Acetyl-4-(dimethylamino)phenyl)-3-methylurea |
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of this compound and related substituted ureas typically proceeds through a well-established mechanism. The most common method involves the reaction of an isocyanate with an amine. In this case, the synthesis would involve the nucleophilic addition of N,N-dimethyl-p-phenylenediamine to methyl isocyanate. The lone pair of the primary amine nitrogen of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable urea linkage.
An alternative, phosgene-free synthesis route involves the reaction of an amine with potassium cyanate (B1221674) in the presence of an acid. rsc.org For aniline derivatives, these reactions can be facile and proceed in high yields, often in water. rsc.org The synthesis of the N-methylurea precursor itself can be achieved by reacting methylamine hydrochloride with urea. orgsyn.org
The mechanisms of its transformation reactions are discussed in the relevant sections. Acid hydrolysis is proposed to proceed via an A-1 mechanism involving an isocyanate intermediate, while basic hydrolysis follows an addition-elimination pathway. nih.govrsc.orgrsc.org These mechanisms highlight the dual nature of the urea carbonyl group, which can be activated by protonation in acid or be directly attacked by a nucleophile (hydroxide) in base.
| Reactant 1 | Reactant 2 | Mechanism Type | Key Features |
|---|---|---|---|
| N,N-Dimethyl-p-phenylenediamine | Methyl isocyanate | Nucleophilic Addition | Common and efficient method for urea synthesis. nih.gov |
| N,N-Dimethyl-p-phenylenediamine | Potassium cyanate (KOCN) + Acid | Nucleophilic Addition to Cyanic Acid | Phosgene-free route, can be performed in aqueous media. rsc.org |
Stereochemical Considerations and Conformational Preferences
The stereochemistry of this compound is primarily defined by the conformational preferences around its single bonds, particularly the C-N bonds of the urea linkage and the N-C(aryl) bond. The planarity of the urea moiety results in the possibility of cis and trans isomers due to hindered rotation about the C-N bonds.
Computational studies on analogous molecules like phenylurea and N,N'-dimethyl-N,N'-diphenylurea provide insight into these preferences. For phenylurea, the lowest energy form is a trans isomer with a syn geometry (referring to the orientation of the N-H bond relative to the phenyl ring). acs.orgacs.org In contrast, the addition of methyl groups to both nitrogen atoms, as in N,N'-dimethyl-N,N'-diphenylurea, favors a cis-cis conformation in the gas phase and cis-cis and cis-trans forms in solution. nih.govresearchgate.net This suggests that the substitution pattern significantly influences the conformational landscape.
Rotation around the C(sp²)-N bond in phenylurea is hindered, with a calculated barrier of 8.6-9.4 kcal/mol. acs.orgacs.org The barrier to rotation for the N-C(aryl) bond is considerably lower, predicted to be around 2.4 kcal/mol for phenylurea. acs.orgresearchgate.net These barriers indicate that, at room temperature, there is restricted rotation around the amide-like C-N bonds, leading to distinct conformers, while rotation of the phenyl group is relatively facile.
| Compound | Rotational Bond | Calculated Barrier (kcal/mol) | Method |
|---|---|---|---|
| Phenylurea | C(sp²)-N | 8.6 - 9.4 | MP2/aug-cc-pVDZ |
| Phenylurea | N-C(aryl) | 2.4 | MP2/aug-cc-pVDZ |
| Methylurea | C(sp²)-N | 8.6 - 9.4 | MP2/aug-cc-pVDZ |
| Methylurea | N-C(sp³) | 0.9 | MP2/aug-cc-pVDZ |
Data sourced from computational studies on urea derivatives. acs.orgacs.orgresearchgate.net
Coordination Chemistry and Supramolecular Chemistry of 1 4 Dimethylamino Phenyl 3 Methylurea Analogs
Ligand Properties and Metal Complexation Potential
Urea (B33335) and thiourea (B124793) derivatives are recognized as versatile ligands in coordination chemistry due to the presence of potential donor atoms. materialsciencejournal.org In analogs of 1-(4-(dimethylamino)phenyl)-3-methylurea, the primary sites for metal coordination are the carbonyl oxygen atom and, in some cases, the nitrogen atoms of the urea group. The oxygen atom, with its lone pairs of electrons, is a hard donor, making it suitable for coordinating with a variety of metal ions.
The dimethylamino group on the phenyl ring introduces an additional nitrogen donor site, which can participate in chelation or bridging, potentially leading to the formation of more stable and complex coordination compounds. The nature of the substituents on the urea backbone and the phenyl ring can electronically and sterically tune the ligand's properties, influencing the stability and geometry of the resulting metal complexes. mdpi.com Research on similar Mannich bases and thiourea derivatives has demonstrated their ability to form stable complexes with transition metals such as Co(II), Mn(II), Ni(II), Cu(II), and Zn(II). materialsciencejournal.orgrjlbpcs.com
Table 1: Potential Coordination Sites in this compound Analogs
| Potential Donor Atom | Location | Donor Type |
| Oxygen | Carbonyl Group (C=O) | Hard Donor |
| Nitrogen | Urea Backbone (N-H) | Borderline Donor |
| Nitrogen | Dimethylamino Group (-N(CH₃)₂) | Borderline Donor |
Formation of Coordination Compounds and Architectures
The multifunctional nature of phenylurea ligands allows for the construction of diverse coordination architectures. Depending on the metal ion, counter-anion, and reaction conditions, these ligands can form discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers.
In many documented complexes with analogous ligands, the urea derivative acts as a monodentate ligand, coordinating to the metal center through the carbonyl oxygen. However, bidentate or bridging coordination modes are also possible, particularly when the dimethylamino group is involved. For instance, lanthanide(III) coordination polymers have been successfully synthesized using related ligands where a bidentate bridging coordination mode leads to the formation of a layered structure. rsc.org The choice of metal salt and solvent system plays a crucial role in directing the final structure, influencing whether a simple complex or a polymeric framework is formed.
Supramolecular Assembly through Non-Covalent Interactions
Beyond direct metal coordination, non-covalent interactions are fundamental in dictating the solid-state packing and supramolecular assembly of these compounds and their metal complexes.
Hydrogen bonding is a dominant force in the crystal engineering of urea derivatives. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. In the crystal structures of analogous phenylurea compounds, molecules are often linked by N-H···O hydrogen bonds. researchgate.net This interaction is highly directional and robust, frequently leading to the formation of well-defined supramolecular synthons, such as infinite one-dimensional chains or the characteristic "urea α-network." researchgate.net These hydrogen-bonded networks serve as the primary framework, which is further organized by other, weaker interactions.
The presence of the 4-(dimethylamino)phenyl group provides a platform for π-stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing significantly to the stabilization of the crystal lattice. researchgate.net The synergistic effect of hydrogen bonding and π-interactions can lead to the formation of complex three-dimensional supramolecular structures. nih.gov The geometry of the π-stacking (e.g., face-to-face or offset) is influenced by the electronic nature and substitution pattern of the aromatic ring. These interactions are crucial for organizing the hydrogen-bonded motifs into higher-order assemblies.
Applications in Materials Science and Functional Systems Research
Utilization as Building Blocks for Polymeric Materials (e.g., Polyureas)
Polyureas are a class of polymers characterized by the presence of urea (B33335) linkages (-NH-CO-NH-) in their main chain. These materials are known for their excellent mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including coatings, elastomers, and adhesives. The synthesis of polyureas typically involves the reaction of a diisocyanate with a diamine.
While specific studies detailing the use of 1-(4-(Dimethylamino)phenyl)-3-methylurea as a primary monomer in polyurea synthesis are not prevalent in the reviewed literature, its structure suggests potential pathways for incorporation. The presence of the urea group and the aromatic ring could allow it to be integrated into polymer backbones, potentially as a chain extender or a modifying agent, to impart specific properties. For instance, the dimethylamino group could enhance the polymer's affinity for certain substrates or introduce a degree of polarity.
Alternative, isocyanate-free synthetic routes for polyureas are also gaining attention due to safety and environmental concerns associated with isocyanates. rsc.org These methods often involve the polycondensation of urea with diamines. rsc.org In such a framework, derivatives of this compound could theoretically be designed to participate in these polymerization reactions.
The general process for polyurea synthesis often involves the reaction of a diisocyanate with a diamine in a suitable solvent. sphinxsai.comresearchgate.net The reaction is typically rapid and can be performed at room temperature. sphinxsai.com The resulting polymer's properties are highly dependent on the specific monomers used. nih.gov
Table 1: General Approaches to Polyurea Synthesis
| Synthesis Method | Reactants | Key Features |
| Isocyanate-based | Diisocyanate and Diamine | Traditional and widely used method. sphinxsai.comresearchgate.net |
| Isocyanate-free (Melt Polycondensation) | Urea and Diamine | Eliminates the use of toxic isocyanates. rsc.org |
| Isocyanate-free (from Carbonates) | Carbonate and Diamine | Another green alternative to isocyanate-based synthesis. nih.gov |
Integration into Advanced Functional Systems and Smart Materials
Advanced functional systems and smart materials are designed to respond to external stimuli, such as light, heat, or chemical changes, in a controlled and predictable manner. The incorporation of specific molecular units that can undergo reversible changes is key to the development of these materials.
The this compound molecule possesses features that are desirable for the creation of functional materials. The dimethylamino phenyl group is a well-known electron-donating moiety that can participate in intramolecular charge transfer (ICT) processes. This property is fundamental to many chromic materials (photochromic, electrochromic) where a change in the electronic state of the molecule leads to a change in its color or other optical properties.
While direct integration of this compound into such systems has not been specifically reported, analogous structures are utilized. For example, polymers containing dimethylaniline units have been explored for their electrochromic and redox-active properties. The urea group's ability to form strong hydrogen bonds can also be exploited to create self-healing materials or supramolecular assemblies that respond to thermal or mechanical stress.
Photophysical Properties and Potential in Optical Applications
The photophysical properties of organic molecules are dictated by their electronic structure. The presence of the electron-donating dimethylamino group conjugated with the phenyl ring in this compound suggests that it is likely to exhibit interesting absorption and fluorescence characteristics.
Studies on structurally similar compounds, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), have shown that the N,N-dimethylamino group enhances photophysical properties through intramolecular charge transfer. nih.gov In DAP, this leads to a strong absorption in the visible region and significant fluorescence. nih.gov The absorption and fluorescence maxima of such compounds are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net
For instance, the fluorescence emission of DAP is red-shifted as the solvent polarity increases, moving from 480 nm in toluene (B28343) to 541 nm in dimethylformamide. nih.gov This behavior is indicative of a more polar excited state compared to the ground state, a common feature of molecules with ICT character.
Table 2: Photophysical Properties of a Structurally Related Compound (DAP) in Different Solvents
| Solvent | Absorption Max (nm) | Fluorescence Max (nm) |
| Toluene | 413 | 480 |
| Acetonitrile | 417 | 538 |
| Dimethylformamide | 417 | 541 |
| Data extracted from a study on (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP). nih.gov |
Development of Sensing Materials and Chemosensors
The development of chemosensors, molecules designed to detect specific analytes such as metal ions or pH changes, is a significant area of research. nih.govmdpi.com The fundamental principle of a fluorescent chemosensor is a change in its fluorescence properties upon binding with the target analyte.
The this compound structure contains potential binding sites for metal ions, namely the oxygen and nitrogen atoms of the urea group and the nitrogen of the dimethylamino group. The interaction with a metal ion could perturb the intramolecular charge transfer process, leading to a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" response forms the basis of detection.
Urea and thiourea-based chemosensors have been developed for the detection of various metal ions. uzh.ch The binding of a cation to the urea moiety can enhance the fluorescence of an attached fluorophore by inhibiting photoinduced electron transfer (PET), a common quenching mechanism. uzh.ch
While there are no specific reports on the use of this compound as a chemosensor, its constituent parts suggest its potential in this area. The dimethylamino phenyl group can act as a fluorophore, and the urea group can serve as a receptor for analytes. Further research would be needed to explore its selectivity and sensitivity towards different ions. The design of effective chemosensors often involves the strategic combination of a binding site (receptor) and a signaling unit (fluorophore). mdpi.com
Catalytic Applications and Methodological Development
Role as an Organocatalyst or Promoter in Organic Transformations
Urea (B33335) and its derivatives have emerged as a prominent class of organocatalysts, primarily functioning through hydrogen-bonding interactions. acs.orgwikipedia.org The urea moiety possesses both hydrogen-bond donor and acceptor sites, allowing it to interact with and activate substrates in a variety of organic transformations. acs.org This dual functionality is crucial for its catalytic activity. wikipedia.org
In the context of organocatalysis, urea derivatives can act as Lewis acids by donating hydrogen bonds to electrophilic centers, thereby increasing their reactivity towards nucleophiles. This mode of activation is central to their application in a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.net Chiral urea derivatives have been extensively developed for asymmetric catalysis, where the defined stereochemical environment of the catalyst directs the formation of a specific enantiomer of the product. researchgate.net
While direct catalytic applications of 1-(4-(Dimethylamino)phenyl)-3-methylurea are not specifically reported, its structure, featuring a disubstituted urea, suggests potential as a hydrogen-bond donor catalyst. The presence of the electron-donating dimethylamino group on the phenyl ring could modulate the acidity of the urea N-H protons, influencing its catalytic activity.
Applications in Transition Metal-Catalyzed Reactions
Beyond their role as organocatalysts, urea derivatives can also serve as ligands for transition metals, influencing the outcome of metal-catalyzed reactions. The nitrogen and oxygen atoms of the urea functionality can coordinate to a metal center, thereby modifying its electronic properties and steric environment. This can lead to enhanced catalytic activity, selectivity, and stability of the transition metal complex.
Although there is a lack of specific studies on this compound as a ligand in transition metal catalysis, the broader class of urea and thiourea (B124793) derivatives has been successfully employed in various cross-coupling reactions. For instance, N,N'-disubstituted ureas can act as effective ligands in palladium-catalyzed reactions. The coordination of the urea to the metal can impact the reductive elimination step, which is often rate-determining in cross-coupling cycles.
Furthermore, the incorporation of urea scaffolds into more complex ligand frameworks has been a strategy to develop highly active catalysts. For example, hybrid urea-palladacycles have demonstrated high activity as hydrogen-bond donor catalysts. ohiolink.edu
Development of Novel Catalytic Methodologies Utilizing Urea Scaffolds
The versatility of the urea scaffold has spurred the development of novel catalytic methodologies. A key area of innovation is the design of bifunctional catalysts, where the urea moiety is combined with another catalytic group, such as a Brønsted base or a Lewis acid, within the same molecule. wikipedia.org This proximity of two distinct functionalities can lead to synergistic effects, resulting in enhanced reactivity and selectivity. For example, a catalyst incorporating both a urea and a tertiary amine can simultaneously activate an electrophile through hydrogen bonding and a nucleophile through deprotonation.
Another significant development is the immobilization of urea-based catalysts on solid supports, such as polymers or silica (B1680970) gel. This approach facilitates catalyst separation and recycling, which is a crucial aspect of sustainable chemistry. Metal-organic frameworks (MOFs) containing urea functional groups have also been developed as effective hydrogen-bond-donor catalysts for reactions like the Friedel-Crafts reaction. bohrium.com
Computational approaches have also been instrumental in the design of new urea-based catalysts. In silico studies can predict the stability of catalyst-substrate complexes and guide the synthesis of novel catalysts with enhanced activity. acs.orgnih.gov For instance, computational screening has led to the identification of highly active N-tosyl urea catalysts for addition reactions to epoxides. acs.orgnih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of urea-catalyzed reactions is essential for the rational design of more efficient catalysts. Mechanistic studies, often combining experimental techniques with computational modeling, have provided valuable insights into the catalytic cycles of these reactions.
The primary mode of action for urea organocatalysts involves the formation of hydrogen bonds with the substrate. wikipedia.org In reactions involving carbonyl compounds, for example, the urea catalyst can activate the carbonyl group by forming a hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Kinetic studies and computational analyses have been employed to elucidate the transition states of urea-catalyzed reactions. nih.gov Density functional theory (DFT) calculations have been particularly useful in mapping the potential energy surfaces of these reactions, identifying the key intermediates and transition states, and explaining the origins of stereoselectivity in asymmetric transformations. nih.gov For instance, in the thiourea-catalyzed Strecker reaction, computational studies have revealed that the catalyst promotes the reaction by generating an iminium/cyanide ion pair through hydrogen bonding. nih.gov
Mechanistic investigations have also highlighted the importance of the urea scaffold's geometry and electronic properties in determining its catalytic efficacy. The acidity of the urea N-H protons, which can be tuned by the substituents on the urea nitrogens, is a critical factor influencing catalytic activity. nih.gov
Synthetic Accessibility and Sustainability Aspects in Research
Evaluation of Synthetic Route Efficiency and Atom Economy
The traditional and most direct laboratory synthesis of 1-(4-(Dimethylamino)phenyl)-3-methylurea involves the reaction of N,N-dimethyl-p-phenylenediamine with methyl isocyanate. This is an addition reaction where all atoms from the reactants are incorporated into the final product, leading to a theoretically perfect atom economy.
Reaction Scheme: (CH₃)₂N-C₆H₄-NH₂ + CH₃-N=C=O → (CH₃)₂N-C₆H₄-NH-CO-NH-CH₃
Atom Economy Calculation: Atom Economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. midas-pharma.compharmaffiliates.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For this specific synthesis, the calculation is as follows:
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 |
| Methyl isocyanate | C₂H₃NO | 57.05 |
| Sum of Reactants | 193.24 | |
| This compound | C₁₀H₁₅N₃O | 193.25 |
| Desired Product | 193.25 |
Note: Slight differences in molecular weight are due to rounding of atomic masses.
Based on this, the theoretical atom economy is:
% Atom Economy = (193.25 / 193.24) x 100 ≈ 100%
Consideration of Green Chemistry Principles in Synthetic Design
In line with the principles of green chemistry, significant research has focused on developing safer and more sustainable methods for synthesizing unsymmetrical ureas, avoiding hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.net These alternative routes are directly applicable to the synthesis of this compound.
Phosgene/Isocyanate-Free Routes: Modern synthetic strategies aim to replace toxic isocyanates with greener alternatives. These methods often involve the in-situ generation of reactive intermediates or the use of alternative carbonyl sources.
From Carbamates: A two-step approach involves first forming a carbamate (B1207046) from an amine and a carbonate, such as dimethyl carbonate (DMC). The isolated carbamate then reacts with a second amine to form the unsymmetrical urea (B33335). This method avoids phosgene and isocyanates entirely. researchgate.net
From Carbon Dioxide (CO₂): The direct carbonylation of amines using CO₂ as a renewable and non-toxic C1 source is a highly attractive green alternative. This process can be facilitated by dehydrating agents to trap the water formed and drive the reaction towards the isocyanate intermediate, which is then trapped by another amine in a one-pot synthesis.
From Urea: Using urea as the carbonyl source to react with amines provides a cheap and safe method for synthesizing other urea derivatives. This transamidation-like reaction can be catalyzed to produce unsymmetrical products.
A comparison of these synthetic approaches highlights the trade-offs between traditional efficiency and green chemistry principles.
| Synthetic Method | Carbonyl Source | Key Advantages | Key Disadvantages |
| Traditional | Methyl Isocyanate | High atom economy (100%), direct, often high yield. | Uses highly toxic and hazardous isocyanate reagent. |
| Carbamate Route | Dimethyl Carbonate (DMC) | Avoids isocyanates and phosgene; DMC is a greener reagent. | Typically a two-step process; may require catalysts. |
| Direct Carbonylation | Carbon Dioxide (CO₂) | Utilizes a renewable, non-toxic, abundant C1 source. | Often requires catalysts and specific reaction conditions (e.g., pressure). |
| Urea-based Route | Urea | Inexpensive, safe, and readily available carbonyl source. | May require harsh conditions to drive the reaction; selectivity can be an issue. |
The selection of a synthetic route in a research context therefore depends on balancing factors such as atom economy, reagent safety, energy input, and the number of synthetic steps.
Scalability of Laboratory-Scale Synthesis for Research Applications
The scalability of a synthesis is a crucial consideration when a compound is needed in larger quantities for extensive research, such as for material science studies or as an intermediate in a larger synthetic campaign. The traditional synthesis of this compound from N,N-dimethyl-p-phenylenediamine and methyl isocyanate is generally scalable. However, handling large quantities of methyl isocyanate poses significant safety challenges, requiring specialized equipment and protocols.
Greener synthetic methods often offer advantages in scalability. For instance, a catalyst-free synthesis of N-substituted ureas in water has been shown to be suitable for gram-scale production, involving simple filtration and avoiding chromatographic purification. This approach, reacting an amine with potassium isocyanate in water, could be adapted for the target molecule, offering a safer and more environmentally benign scale-up process.
Factors influencing the scalability of the synthesis include:
Reagent Safety and Handling: Avoiding highly toxic reagents like isocyanates simplifies handling procedures for larger scales.
Reaction Conditions: Methods that operate at or near ambient temperature and pressure are more easily scaled than those requiring high pressure or temperature.
Solvent Use: Syntheses that use water as a solvent or are solvent-free are more cost-effective and environmentally friendly to scale up.
Purification: Processes that yield a high-purity product through simple precipitation and filtration are more scalable than those requiring extensive chromatography.
Continuous flow chemistry also presents a modern solution for safe and efficient scale-up, particularly for reactions involving hazardous intermediates. An isocyanate could be generated and consumed in-situ within a closed flow system, minimizing exposure risks and allowing for precise control over reaction parameters.
Role as an Intermediate in Multi-Step Synthetic Sequences
Urea derivatives are vital building blocks in multi-step syntheses, particularly in the pharmaceutical and dye industries. nih.govpjsir.org The structure of this compound, featuring a reactive secondary amine proton and an electron-rich aromatic ring, makes it a versatile intermediate for further functionalization.
In Dye Synthesis: The N,N-dimethylaminophenyl moiety is a common structural feature in various classes of dyes. While direct examples are proprietary, a plausible synthetic application involves using this compound as a precursor or a coupling component. For instance, related compounds like 4,4'-diaminodiphenylurea are used as replacements for carcinogenic benzidine (B372746) in the synthesis of direct dyes. A typical sequence involves tetrazotization of the diamine followed by coupling with a naphthol derivative (e.g., H-acid) to produce a stable and highly colored azo dye. By analogy, this compound could be incorporated into more complex dye structures, where the urea backbone serves to modulate properties like solubility, lightfastness, and fiber affinity.
In Pharmaceutical and Agrochemical Synthesis: The urea functional group is a key pharmacophore that can form multiple hydrogen bonds with biological targets such as enzymes and receptors. nih.gov Consequently, substituted ureas are common intermediates in drug discovery. A multi-step synthesis could involve the initial preparation of the this compound scaffold, followed by further reactions to build a more complex active pharmaceutical ingredient (API). For example, the remaining N-H proton on the urea can be substituted, or the phenyl ring can undergo electrophilic substitution to introduce additional functional groups, leading to a library of compounds for biological screening.
A representative (hypothetical) multi-step sequence could be:
Synthesis of Intermediate: N,N-dimethyl-p-phenylenediamine + Methyl Isocyanate → this compound.
Functionalization: The intermediate undergoes further reaction, for example, N-alkylation at the urea nitrogen or substitution on the aromatic ring, to couple with another molecular fragment.
Final Product Formation: Additional steps of cyclization, reduction, or oxidation to yield a final complex target molecule, such as a kinase inhibitor or an insecticidal agent. nih.gov
The synthetic accessibility and the potential for diverse functionalization make this compound a valuable intermediate for research in medicinal and materials chemistry.
Future Directions and Emerging Research Frontiers for 1 4 Dimethylamino Phenyl 3 Methylurea
Exploration of Unconventional Reactivity and Novel Transformations
While the classical reactivity of ureas is well-documented, current research is venturing into less conventional transformations. Scientists are investigating the unique capabilities of metallated N'-aryl ureas to facilitate reactions that are otherwise challenging. For instance, research has demonstrated that these compounds can undergo an unusual aryl migration from a nitrogen atom to a carbon atom, a process that enables the synthesis of complex molecules like α-aryl quaternary amino acids. bris.ac.uk This type of intramolecular arylation opens new avenues for creating densely functionalized and stereochemically complex products from readily available starting materials. bris.ac.uk
Furthermore, the urea (B33335) functional group is being explored as a versatile ligand platform in catalysis. N-arylureas are showing promise as sterically undemanding ligands for palladium (Pd)-catalyzed reactions, outperforming traditional phosphine (B1218219) ligands in certain applications like the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. acs.org Computational and experimental studies suggest that the urea derivative, upon deprotonation, can bind to the metal center in a monodentate fashion through a nitrogen atom, an uncommon binding mode that could be key to its catalytic efficacy. acs.org This opens up possibilities for designing new catalytic systems for a range of C-N cross-coupling reactions, which are fundamental in organic synthesis. researchgate.netnih.gov
Future work in this area will likely focus on:
Expanding the scope of metal-catalyzed reactions using aryl urea ligands.
Investigating the potential of 1-(4-(Dimethylamino)phenyl)-3-methylurea in photoredox catalysis. bris.ac.uk
Developing asymmetric catalytic systems that leverage the chirality of urea derivatives. mdpi.com
Utilizing the unique reactivity of this compound in the synthesis of novel heterocyclic structures.
Design of Advanced Functional Derivatives with Tunable Properties
The core structure of this compound serves as a valuable scaffold for creating advanced functional materials with properties that can be finely tuned. The presence of the dimethylamino group, a strong electron-donating group, and the urea moiety, capable of forming robust hydrogen bonds, makes this molecule a prime candidate for modification.
Researchers are designing and synthesizing derivatives to create materials with specific optical, electronic, and self-assembly characteristics. By altering the substituents on the phenyl ring or the methyl group, scientists can modulate the molecule's electronic properties and influence how the molecules pack together in the solid state. This approach is critical for developing new organic materials for applications in electronics and photonics.
A significant area of interest is the development of supramolecular polymers and hydrogels. reading.ac.uktue.nl The directional and strong hydrogen-bonding capabilities of the urea group are exploited to drive the self-assembly of molecules into well-defined, one-dimensional structures. These ordered assemblies can form extensive networks, leading to materials like hydrogels which have potential uses in biomedical applications. tue.nl The mechanical and chemical properties of these supramolecular materials can be tuned by chemical modification of the core urea structure. reading.ac.ukbris.ac.uk
| Derivative Type | Potential Property/Application | Rationale for Design |
| Polymers with urea linkages | Enhanced thermal stability, specific mechanical properties | Strong intermolecular hydrogen bonding from urea groups. |
| Quinoxalindione derivatives | Anticancer agents | Mimicking the structure of known kinase inhibitors like sorafenib. nih.gov |
| Ferrocenyl ureas | DNA interaction, electrochemical sensing | Combining the redox activity of ferrocene (B1249389) with the hydrogen-bonding of urea. scispace.com |
| Cryptand-functionalized ureas | Selective anion recognition | Creating a pre-organized binding pocket enhanced by urea's hydrogen-bonding ability. acs.org |
This table illustrates potential functional derivatives and their intended properties based on rational molecular design.
Future research will likely concentrate on creating derivatives with enhanced capabilities for molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The unique properties of this compound and its analogs are fostering collaborations between different scientific disciplines. Its potential applications bridge organic synthesis, supramolecular chemistry, materials science, and medicinal chemistry.
In supramolecular chemistry, the ability of diaryl ureas to form predictable and robust hydrogen-bonded chains is being used to construct complex, self-assembling systems. scispace.com These systems can act as scaffolds for creating nanostructured materials or as miniature reactors that control chemical reactions within a confined space. mdpi.com For example, bis-urea compounds are being used to create elastomeric materials where the mechanical properties are dictated by the self-assembly of the urea end-groups. reading.ac.uk
In materials science, there is growing interest in creating hybrid materials that combine the processability and functional versatility of organic molecules like aryl ureas with the robust properties of inorganic components. These materials could find applications as coatings, composites, or functional thin films. The coordination of metal ions to substituted phenylureas is also being explored to create novel complexes with interesting magnetic and electronic properties. nih.gov
The intersection with medicinal chemistry is another burgeoning field. The urea scaffold is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov Researchers are designing and synthesizing libraries of substituted phenyl urea derivatives as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov The specific derivative 1-[4-(N-benzylamino)phenyl]-3-phenylurea has been identified as a potent inhibitor of hypoxia-inducible factor-1α (HIF-1α), another key target in cancer research. researchgate.net
Development of High-Throughput Screening Methodologies for Material Discovery
The vast number of possible derivatives that can be synthesized from the this compound scaffold makes traditional one-at-a-time synthesis and testing inefficient. Consequently, there is a significant push towards developing high-throughput screening (HTS) methodologies to accelerate the discovery of new materials.
Combinatorial chemistry is a key strategy in this effort. nih.govyoutube.com By systematically creating large libraries of related urea compounds and screening them simultaneously, researchers can rapidly identify "hits" with desired properties. nih.gov For example, a library of biaryl urea-based compounds was successfully screened to discover novel antibacterial agents. nih.gov This approach dramatically increases the efficiency of the discovery process.
In parallel, computational screening and machine learning are emerging as powerful tools. youtube.comaps.org By developing algorithms trained on existing data from databases like the Open Quantum Materials Database (OQMD), scientists can predict the stability and properties of novel compounds before they are ever synthesized in the lab. aps.org This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. High-throughput reaction screening simulations can predict catalytic activity and selectivity, providing fundamental insights into structure-property relationships that guide the rational design of new catalysts and materials. youtube.com
Future advancements in this area will likely involve:
The integration of automated synthesis platforms with HTS techniques.
The development of more accurate and predictive machine learning models for a wider range of material properties.
The use of microarray technologies to screen thousands of materials in parallel for biomedical applications. researchgate.net
These advanced screening methodologies will be crucial for unlocking the full potential of the vast chemical space surrounding this compound and its derivatives, leading to the rapid discovery of next-generation materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
